P,P-Diphenyl-N'-sulfamoylphosphinimidic amide
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Overview
Description
P,P-Diphenyl-N’-sulfamoylphosphinimidic amide: is a compound that belongs to the class of phosphinimidic amides. These compounds are characterized by the presence of a phosphinimidic amide group, which consists of a phosphorus atom double-bonded to a nitrogen atom and bonded to an amide group. The diphenyl groups attached to the phosphorus atom provide additional stability and unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N’-sulfamoylphosphinimidic amide typically involves the reaction of diphenylphosphinic chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of P,P-Diphenyl-N’-sulfamoylphosphinimidic amide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: P,P-Diphenyl-N’-sulfamoylphosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinimidic amides.
Scientific Research Applications
P,P-Diphenyl-N’-sulfamoylphosphinimidic amide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of P,P-Diphenyl-N’-sulfamoylphosphinimidic amide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- P,P-Diphenyl-N,N’-bis(®-1-phenylethyl)phosphinimidic amide
- P,P-Diphenyl-N-2-pyrimidinylphosphinous amide
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
Comparison: P,P-Diphenyl-N’-sulfamoylphosphinimidic amide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different binding affinities, stability, and biological activities. The choice of compound for a specific application depends on the desired properties and the context of use.
Properties
CAS No. |
140155-98-2 |
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Molecular Formula |
C12H14N3O2PS |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
(amino-phenyl-sulfamoylimino-λ5-phosphanyl)benzene |
InChI |
InChI=1S/C12H14N3O2PS/c13-18(15-19(14,16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H2,14,16,17) |
InChI Key |
FUZTYGUZWPVKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NS(=O)(=O)N)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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